1-ethyl-2,3-dihydro-1H-indol-6-amine
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Overview
Description
“1-ethyl-2,3-dihydro-1H-indol-6-amine” is a molecule that belongs to the class of indole derivatives. It has been found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC 50 value of 0.011 μM . It also showed good kinase selectivity .
Molecular Structure Analysis
The molecular formula of “1-ethyl-2,3-dihydro-1H-indol-6-amine” is C10H14N2 . The InChI code is 1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3 . The Canonical SMILES is CCN1CCC2=C1C=C(C=C2)N .Physical And Chemical Properties Analysis
The molecular weight of “1-ethyl-2,3-dihydro-1H-indol-6-amine” is 162.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 29.3 Ų .Scientific Research Applications
I conducted a search for the scientific research applications of “1-Ethylindolin-6-amine”, also known as “1-ethyl-2,3-dihydro-1H-indol-6-amine” or “1-ETHYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE”. However, specific applications for this compound are not widely documented in the available literature. The search results mostly refer to indole derivatives in general and their biological potential, rather than this compound specifically.
Biological Potential of Indole Derivatives
Indole derivatives are known for their diverse biological and clinical applications due to their pharmacological activities .
Signalling Molecule
Indole is a signalling molecule produced by bacteria and plants, playing a role in microbial communication and human gut health .
Flavour and Fragrance Applications
Indole has value in the food industry and perfumery for its flavour and fragrance properties .
Poly-aliphatic Amine Dendrimers
Poly (amidoamine) (PAMAM) dendrimers, which include amine groups similar to those in “1-Ethylindolin-6-amine”, have been synthesized for various applications .
Mechanism of Action
Target of Action
1-Ethylindolin-6-amine, also known as 1-ETHYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Ethylindolin-6-amine may also interact with various targets within the body.
Mode of Action
Indole derivatives, in general, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Ethylindolin-6-amine may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology , suggesting that 1-Ethylindolin-6-amine may influence various cellular processes and pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that 1-Ethylindolin-6-amine may induce a variety of molecular and cellular effects.
Safety and Hazards
The safety information for “1-ethyl-2,3-dihydro-1H-indol-6-amine” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
1-ethyl-2,3-dihydroindol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPMFXHFCNQHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594056 |
Source
|
Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2,3-dihydro-1H-indol-6-amine | |
CAS RN |
143543-67-3 |
Source
|
Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2,3-dihydro-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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